molecular formula C12H16O4 B14744230 2-(3-Butoxyphenoxy)acetic acid CAS No. 6329-30-2

2-(3-Butoxyphenoxy)acetic acid

Katalognummer: B14744230
CAS-Nummer: 6329-30-2
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: XXJYIRTTXDIZSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Butoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a butoxy group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenoxy)acetic acid typically involves the reaction of 3-butoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Butoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Introduction of halogens, nitro groups, and other substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(3-Butoxyphenoxy)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Butoxyphenoxy)acetic acid involves its interaction with specific molecular targets. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without causing significant gastrointestinal side effects, which are common with non-selective COX inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Butoxyphenoxy)acetic acid
  • 2-(4-Butoxyphenoxy)acetic acid
  • 2-(3-Methoxyphenoxy)acetic acid

Uniqueness

2-(3-Butoxyphenoxy)acetic acid is unique due to the specific positioning of the butoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within biological systems.

Eigenschaften

CAS-Nummer

6329-30-2

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

2-(3-butoxyphenoxy)acetic acid

InChI

InChI=1S/C12H16O4/c1-2-3-7-15-10-5-4-6-11(8-10)16-9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H,13,14)

InChI-Schlüssel

XXJYIRTTXDIZSP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=CC=C1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.